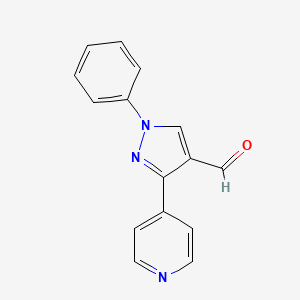

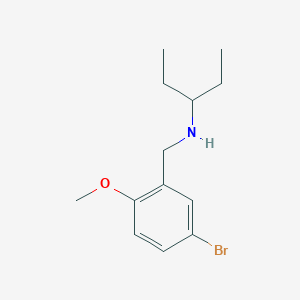

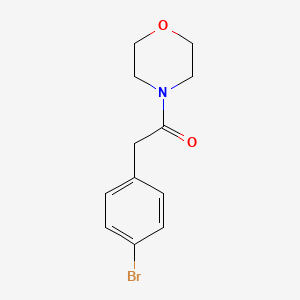

![molecular formula C6H10N4O2S B1270670 2-[(3-氨基-1H-1,2,4-三唑-5-基)硫代]乙酸乙酯 CAS No. 352349-53-2](/img/structure/B1270670.png)

2-[(3-氨基-1H-1,2,4-三唑-5-基)硫代]乙酸乙酯

描述

Synthesis Analysis

Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate and its derivatives are synthesized through a series of reactions starting from basic triazole compounds. For example, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate can yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which can be further modified to produce various derivatives through reactions with isothiocyanates or in acid/alkaline media to form triazole or thiadiazole derivatives, respectively (Maliszewska-Guz et al., 2005).

Molecular Structure Analysis

The molecular structure of ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate derivatives has been characterized using X-ray diffraction techniques, revealing strong intermolecular hydrogen bonds that contribute to their stability and reactivity. For instance, compounds have been linked into frameworks by N—H⋯N and C—H⋯N hydrogen bonds, forming chain or ring structures that are crucial for their chemical behavior and potential pharmacological activities (Şahin et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate derivatives is influenced by their structural features, including the presence of sulfanyl and acetate groups. These groups facilitate various chemical reactions, such as cyclization and substitution, leading to the formation of novel heterocyclic compounds with potential biological activity. The ability to undergo diverse chemical transformations makes these compounds valuable intermediates in organic synthesis and drug development.

Physical Properties Analysis

The physical properties of ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate derivatives, such as solubility, melting points, and crystallinity, are determined by their molecular structure and substituents. For example, the planarity of the 1,2,4-triazoline ring and the orientation of substituents affect the compound's crystal packing and hydrogen bonding interactions, influencing its physical state and stability (Karczmarzyk et al., 2012).

科学研究应用

Anticancer Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

- Methods of Application: The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Results: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Drug Discovery

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

- Methods of Application: This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

- Results: The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Dye Manufacturing

- Scientific Field: Industrial Chemistry

- Application Summary: 3-Amino-1,2,4-triazole is used as an intermediate in the production of cationic dyes . It can be used to synthesize a variety of red dyes, such as cationic red X-GRL .

- Methods of Application: The specific methods of application would depend on the particular dye being synthesized. Typically, this would involve a series of chemical reactions under controlled conditions .

- Results: The result is the production of various red dyes that can be used in a variety of applications, from textiles to printing .

Herbicide Production

- Scientific Field: Agrochemistry

- Application Summary: 3-Amino-1,2,4-triazole is used as a herbicide, particularly as a defoliant for cotton .

- Methods of Application: The compound is typically applied to the plants in a diluted form. The specific application methods and concentrations would depend on the particular crop and the desired effect .

- Results: The result is the effective control of unwanted vegetation, allowing for more efficient cultivation of the desired crop .

Antimicrobial Agents

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential antimicrobial agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

- Methods of Application: The antimicrobial activities of the synthesized compounds were evaluated against various bacterial and fungal strains .

- Results: Some of the synthesized compounds showed promising antimicrobial activity .

Organic Catalysts

- Scientific Field: Organic Chemistry

- Application Summary: 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and as organic catalysts .

- Methods of Application: The specific methods of application would depend on the particular reaction being catalyzed. Typically, this would involve a series of chemical reactions under controlled conditions .

- Results: The result is the production of various organic compounds that can be used in a variety of applications, from pharmaceuticals to materials sciences .

未来方向

The future directions for the research and development of 1,2,4-triazole derivatives, including “ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate”, involve further exploration of their pharmacological properties and potential applications in medicine . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

属性

IUPAC Name |

ethyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2S/c1-2-12-4(11)3-13-6-8-5(7)9-10-6/h2-3H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEVFKIDKNFIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361119 | |

| Record name | MS-3253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate | |

CAS RN |

352349-53-2 | |

| Record name | MS-3253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)

![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)

![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1270615.png)